2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Mechanism of Action
Target of Action
The primary target of 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of This compound Given the potential biological activities of similar compounds , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process:
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Formation of the Amide Intermediate: : The initial step involves the reaction of 2,6-dimethylaniline with an appropriate acyl chloride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Esterification: : The amide intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, alternative coupling agents and catalysts that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In the materials science field, the compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl acetate
- 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
- 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-hydroxyphenyl)acetate
Uniqueness
Compared to its analogs, 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate may offer unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-17-10-8-16(9-11-17)12-19(23)25-13-18(22)21-20-14(2)6-5-7-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQHWQXMPBBZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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